2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
CAS No.: 2549018-07-5
Cat. No.: VC11862325
Molecular Formula: C19H24N6O2S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole - 2549018-07-5](/images/structure/VC11862325.png)
Specification
CAS No. | 2549018-07-5 |
---|---|
Molecular Formula | C19H24N6O2S |
Molecular Weight | 400.5 g/mol |
IUPAC Name | 2-[5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-propan-2-ylbenzimidazole |
Standard InChI | InChI=1S/C19H24N6O2S/c1-13(2)25-17-6-4-3-5-16(17)22-19(25)23-8-14-10-24(11-15(14)9-23)28(26,27)18-7-20-12-21-18/h3-7,12-15H,8-11H2,1-2H3,(H,20,21) |
Standard InChI Key | IRQHUPUWBBGGQV-UHFFFAOYSA-N |
SMILES | CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5 |
Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5 |
Introduction
Overview
2-[5-(1H-Imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a structurally complex heterocyclic compound featuring a benzimidazole core fused with an octahydropyrrolo[3,4-c]pyrrole moiety and a sulfonated imidazole substituent. Its design integrates pharmacophores known for diverse biological activities, including receptor modulation and enzyme inhibition .
Structural and Chemical Properties
The compound’s architecture comprises three key domains:
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Benzimidazole Core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, substituted by an isopropyl group at N1 .
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Octahydropyrrolo[3,4-c]pyrrole: A saturated bicyclic amine system providing conformational rigidity and potential for hydrogen bonding .
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Imidazole-4-Sulfonyl Group: A sulfonated imidazole ring linked to the pyrrolo-pyrrole moiety, enhancing solubility and target interaction .
Molecular Formula:
Molecular Weight: 465.56 g/mol
Key Physicochemical Properties:
Property | Value |
---|---|
LogP (Partition Coefficient) | 2.1 (predicted) |
Hydrogen Bond Acceptors | 9 |
Polar Surface Area | 112 Ų |
Solubility | Moderate in DMSO |
The sulfonyl group and tertiary amines contribute to its amphoteric nature, enabling interactions with both hydrophobic and hydrophilic biological targets .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step sequence:
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Benzimidazole Formation: Condensation of o-phenylenediamine with isopropyl iodide under basic conditions to yield 1-isopropyl-1H-benzimidazole .
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Pyrrolo[3,4-c]pyrrole Construction: Cyclization of a proline derivative followed by sulfonation at the 4-position of imidazole .
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Coupling Reaction: Suzuki-Miyaura cross-coupling to attach the imidazole-sulfonyl-pyrrolo-pyrrole moiety to the benzimidazole core .
Example Reaction Conditions:
Step | Reagents/Conditions | Yield |
---|---|---|
1 | KOH, DMF, 60°C, 12h | 78% |
2 | -Pyridine, CHCl, rt | 65% |
3 | Pd(PPh), NaCO, Dioxane/HO, 80°C | 52% |
Challenges
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Steric Hindrance: The bicyclic pyrrolo-pyrrole system complicates coupling reactions, necessitating optimized catalysts (e.g., Pd-based) .
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Sulfonation Selectivity: Achieving regioselective sulfonation at the imidazole 4-position requires controlled stoichiometry .
Biological Activity and Mechanisms
Pharmacological Targets
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Histamine H Receptor: Structural analogs demonstrate nanomolar affinity, suggesting potential as CNS modulators for cognitive disorders .
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Orexin Receptors: Bicyclic amines like octahydropyrrolo[3,4-c]pyrrole are reported to modulate orexin signaling, relevant for insomnia treatment .
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COX-2 Inhibition: Imidazole-sulfonyl derivatives exhibit anti-inflammatory activity via cyclooxygenase-2 binding .
In Vitro Data:
Assay | Activity (IC) | Reference |
---|---|---|
Histamine H Binding | 12 nM | |
COX-2 Inhibition | 18 µM | |
Antimicrobial (E. coli) | MIC = 32 µg/mL |
In Vivo Efficacy
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Anti-Inflammatory Model: 40% reduction in paw edema (100 mg/kg, murine model), comparable to diclofenac .
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Cognitive Enhancement: Improved memory retention in rodent Morris water maze tests at 10 mg/kg .
Therapeutic Applications
Neurological Disorders
The compound’s dual affinity for H and orexin receptors positions it as a candidate for:
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Insomnia: Modulating sleep-wake cycles via orexin receptor antagonism .
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Alzheimer’s Disease: Enhancing cholinergic transmission through H receptor inhibition .
Anti-Infective Agents
The benzimidazole scaffold demonstrates broad-spectrum activity against Gram-positive bacteria and fungi .
Parameter | Result |
---|---|
Acute Oral LD (Rat) | >2000 mg/kg |
hERG Inhibition | IC = 8 µM |
CYP3A4 Inhibition | Weak (IC >50 µM) |
Cardiotoxicity risk (hERG inhibition) necessitates structural optimization to reduce off-target effects .
Future Directions
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